

# FR901537: A Potent Spliceosome Inhibitor for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR 901537 |           |
| Cat. No.:            | B1674044  | Get Quote |

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

FR901537 is a natural product-derived potent inhibitor of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), FR901537 and its close analog, Spliceostatin A (a methylated derivative), induce widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of FR901537 as a tool compound in cancer research, with a focus on its mechanism of action, effects on cancer cell viability, and methods for studying its molecular impact.

## Introduction

The spliceosome is an essential complex for the maturation of most eukaryotic mRNAs. Its dysregulation is increasingly recognized as a hallmark of cancer. Mutations in splicing factor genes, particularly SF3B1, are prevalent in various hematological malignancies and solid tumors, making the spliceosome an attractive target for cancer therapy. FR901537 has emerged as a valuable chemical probe to investigate the consequences of spliceosome inhibition and to explore its therapeutic potential.



## **Mechanism of Action**

FR901537 exerts its biological effects by directly binding to the SF3b complex within the spliceosome.[1] This interaction physically obstructs the splicing process, leading to the retention of introns and the skipping of exons in a large number of transcripts.[1][2] One of the key downstream effects of FR901537-mediated splicing modulation is the downregulation of the anti-apoptotic protein Mcl-1.[3][4] The pre-mRNA of MCL1 is aberrantly spliced, leading to a decrease in the full-length, anti-apoptotic Mcl-1L protein and an increase in the pro-apoptotic Mcl-1S isoform.[4] This shift in the balance of Mcl-1 isoforms is a major contributor to the induction of caspase-dependent apoptosis in cancer cells treated with FR901537.[3][4]



Click to download full resolution via product page

Figure 1: Mechanism of action of FR901537.

# **Quantitative Data**

The cytotoxic effects of FR901537 and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-cancer activity at nanomolar concentrations.



| Cell Line                                   | Cancer<br>Type        | Compound           | IC50<br>(ng/mL) | IC50 (nM) | Reference |
|---------------------------------------------|-----------------------|--------------------|-----------------|-----------|-----------|
| DLD1                                        | Colorectal<br>Cancer  | FR901464           | 0.71            | ~1.3      | [5]       |
| HCT116                                      | Colorectal<br>Cancer  | FR901464           | 0.31            | ~0.57     | [5]       |
| RKO                                         | Colorectal<br>Cancer  | FR901464           | 0.25            | ~0.46     | [5]       |
| SW480                                       | Colorectal<br>Cancer  | FR901464           | 0.24            | ~0.44     | [5]       |
| WiDr                                        | Colorectal<br>Cancer  | FR901464           | 0.22            | ~0.41     | [5]       |
| COLO205                                     | Colorectal<br>Cancer  | FR901464           | 0.21            | ~0.39     | [5]       |
| Human<br>Fibroblasts                        | Normal<br>Tissue      | FR901464           | 0.18            | ~0.33     | [5]       |
| Chronic<br>Lymphocytic<br>Leukemia<br>(CLL) | Leukemia              | Spliceostatin<br>A | -               | 2.5 - 20  | [3]       |
| Normal B<br>Lymphocytes<br>(CD19+)          | Normal Blood<br>Cells | Spliceostatin<br>A | -               | 12.1      | [4]       |
| Normal T<br>Lymphocytes<br>(CD3+)           | Normal Blood<br>Cells | Spliceostatin<br>A | -               | 61.7      | [4]       |

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of FR901537 in a cancer cell line.



#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- FR901537 stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader (570 nm)

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of FR901537 in complete medium.
- Remove the medium from the wells and add 100 μL of the FR901537 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.







• Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC50 value.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Spliceostatin A | splicing inhibitor | CAS 391611-36-2 | Buy Spliceostatin A from Supplier InvivoChem [invivochem.com]
- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR901537: A Potent Spliceosome Inhibitor for Cancer Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674044#fr-901537-as-a-tool-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com